molecular formula C15H22N2O3S B4511520 N-(1,1-dimethylpropyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

N-(1,1-dimethylpropyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

Cat. No. B4511520
M. Wt: 310.4 g/mol
InChI Key: GENIGHNEKFRHOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides, involves the reaction of 4-amino-N-(aryl/heteroaryl)benzenesulfonamides with 2,5-dimethoxytetrahydrofuran. This process results in compounds evaluated for their anticancer activity, highlighting the versatility and potential biological relevance of these synthesized molecules (Żołnowska et al., 2018).

Molecular Structure Analysis

The molecular and supramolecular structures of various N-[2-(pyridin-2-yl)ethyl]-derivatives, including methane-, benzene-, and toluenesulfonamide, have been reported. These analyses reveal significant insights into the torsion angles, hydrogen bonding, and π-π stacking interactions that influence the overall structural conformation of these molecules (Jacobs et al., 2013).

Chemical Reactions and Properties

The reactivity and chemical properties of N-(1,1-dimethylpropyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide derivatives are characterized by their ability to form complexes with metals, engage in hydrogen bonding, and undergo various substitution reactions. For instance, sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride have been synthesized, showcasing their framework through hydrogen bonds of the C-H⋯O type (Rublova et al., 2017).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives are significant for understanding their stability, solubility, and overall behavior in different environments. For example, specific compounds exhibit melting points, solubility in various solvents, and can be characterized by IR, NMR, and mass spectrometry to ensure their purity and confirm their chemical structure (Sączewski, 2013).

Chemical Properties Analysis

The chemical properties of benzenesulfonamide derivatives, including their reactivity towards different chemical groups and potential as ligands for metal coordination, are pivotal for their application in various fields. The interaction with chlorosulfonic acid to yield structurally characterized compounds underlines the importance of understanding these chemical properties for synthesizing and utilizing these molecules effectively (Rublova et al., 2017).

properties

IUPAC Name

N-(2-methylbutan-2-yl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-4-15(2,3)16-21(19,20)13-9-7-12(8-10-13)17-11-5-6-14(17)18/h7-10,16H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENIGHNEKFRHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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